Product packaging for N-(4-acetylphenyl)nicotinamide(Cat. No.:CAS No. 75075-22-8)

N-(4-acetylphenyl)nicotinamide

Cat. No.: B2563299
CAS No.: 75075-22-8
M. Wt: 240.262
InChI Key: YIWLVFFTMWIVIJ-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)nicotinamide (CAS 75075-22-8) is a high-value chemical intermediate in medicinal chemistry research, particularly in the development of novel anticancer agents. This nicotinamide derivative serves as a crucial synthetic precursor for designing potent vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors . Research indicates that derivatives synthesized from this compound exhibit exceptional antiproliferative activity against diverse cancer cell lines, including colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2), with demonstrated IC50 values in the low micromolar range . The compound's research significance lies in its structural framework, which contains essential pharmacophoric features required for effective interaction with the VEGFR-2 catalytic pocket . VEGFR-2 is a critical transmembrane tyrosine kinase receptor recognized as a prominent molecular target in oncology due to its pivotal role in angiogenesis, the process of new blood vessel formation that facilitates tumor growth and metastasis . Through rational molecular design, researchers utilize this compound as a building block to develop targeted therapeutics that inhibit VEGFR-2 signaling, thereby suppressing cancer cell proliferation and inducing apoptosis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle all compounds in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O2 B2563299 N-(4-acetylphenyl)nicotinamide CAS No. 75075-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-10(17)11-4-6-13(7-5-11)16-14(18)12-3-2-8-15-9-12/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWLVFFTMWIVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Acetylphenyl Nicotinamide

Conventional Synthetic Routes from Precursors

The most common and direct method for synthesizing N-(4-acetylphenyl)nicotinamide involves the acylation of p-aminoacetophenone with nicotinoyl chloride. mdpi.comnih.govnih.gov Nicotinoyl chloride, the acid chloride derivative of nicotinic acid (Vitamin B3), serves as an activated acylating agent, readily reacting with the nucleophilic amino group of p-aminoacetophenone.

The general reaction involves dissolving p-aminoacetophenone in a suitable solvent and adding nicotinoyl chloride, often dropwise, to control the reaction rate and temperature. derpharmachemica.com The reaction leads to the formation of an amide linkage, yielding this compound as the primary product. nih.govmdpi.com One specific procedure involves adding a methanolic solution of p-aminoacetophenone to an ice-cold solution of nicotinoyl chloride in methanol (B129727). derpharmachemica.comderpharmachemica.com After a period of stirring, the mixture is refluxed for approximately one hour. derpharmachemica.comderpharmachemica.com Upon cooling, the product precipitates and can be collected by filtration and purified, typically through recrystallization from a solvent like isopropyl alcohol. derpharmachemica.comderpharmachemica.com

While the core reaction between nicotinoyl chloride and p-aminoacetophenone remains consistent, several variations in reaction conditions and the use of catalysts have been reported to influence the reaction's efficiency and yield. These variations often involve different solvents, temperatures, and the addition of a base to neutralize the hydrochloric acid byproduct.

Common solvents include acetonitrile (B52724), methanol, and ethanol (B145695). mdpi.comnih.govderpharmachemica.com The choice of solvent can affect the solubility of reactants and the reaction temperature. For instance, some procedures utilize acetonitrile at room temperature, while others employ methanol or ethanol under reflux conditions. nih.govderpharmachemica.com

A base, such as triethylamine (B128534) (TEA), is frequently added to the reaction mixture. mdpi.comnih.gov TEA acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards product formation. In some cases, particularly for subsequent reactions involving the synthesized this compound, a catalytic amount of glacial acetic acid is used, especially when refluxing in ethanol. mdpi.comnih.govmdpi.com Microwave-assisted synthesis has also been explored in related reactions, using catalysts like triethylamine in DMF to accelerate the process. rsc.org

Interactive Table: Comparison of Reaction Conditions for this compound Synthesis

SolventCatalyst/BaseTemperatureDurationReference
AcetonitrileTriethylamine (TEA)Room TemperatureNot Specified nih.gov
MethanolNone specifiedIce-cold, then reflux1 hour derpharmachemica.comderpharmachemica.com
AcetonitrileTriethylamine (TEA)Not SpecifiedNot Specified mdpi.comnih.gov
EthanolGlacial Acetic Acid (catalytic)Reflux6 hours nih.govmdpi.com

Spectroscopic Characterization Techniques for Structural Elucidation (Methodological Aspects)

Following synthesis, the confirmation of the molecular structure of this compound is accomplished using a suite of standard spectroscopic techniques. These methods provide definitive evidence of the compound's identity and purity by probing its molecular framework and functional groups. mdpi.comdp.tech

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to map the chemical environment of each atom. mdpi.comnih.gov

In the ¹H NMR spectrum, a characteristic singlet peak appears for the methyl (CH₃) protons of the acetyl group, typically observed in the upfield region around δ 2.15–2.42 ppm. nih.govmdpi.com The aromatic protons of both the phenyl and pyridine (B92270) rings resonate as a series of multiplets in the downfield region. Furthermore, the amide proton (NH) typically appears as a downfield singlet signal. nih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the amide and ketone groups, and the carbons of the two aromatic rings. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the key functional groups present in the this compound molecule. nih.govderpharmachemica.com The IR spectrum provides direct evidence for the successful formation of the amide bond.

Key absorption bands confirm the compound's structure. derpharmachemica.comderpharmachemica.com A distinct band for the amide N-H stretch is typically observed around 3175-3448 cm⁻¹. nih.govderpharmachemica.com The carbonyl (C=O) stretching vibrations are particularly informative. The ketone C=O stretch appears as a strong band, while the amide C=O stretch is also prominent. A reported spectrum shows a carbonyl peak at 1736.58 cm⁻¹. derpharmachemica.comderpharmachemica.com Other characteristic peaks include those for aromatic C=C stretching (around 1427 cm⁻¹) and aromatic C-H stretching. derpharmachemica.comderpharmachemica.com

Interactive Table: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Reference
Aromatic C-H Stretch3175.22 derpharmachemica.comderpharmachemica.com
Carbonyl (C=O) Stretch1736.58 derpharmachemica.comderpharmachemica.com
C=N Stretch1677.77 derpharmachemica.comderpharmachemica.com
Aromatic C=C Stretch1427.07 derpharmachemica.comderpharmachemica.com

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to corroborate its elemental composition. nih.govrsc.org The technique provides a precise mass-to-charge ratio (m/z) of the parent molecule and its fragments.

For this compound (C₁₄H₁₂N₂O₂), the expected monoisotopic mass is approximately 240.09 Da. uni.lu High-resolution mass spectrometry can confirm this mass with high accuracy. The mass spectrum will show a molecular ion peak, often as the protonated molecule [M+H]⁺ at an m/z value of approximately 241.097. uni.lu Analysis of the fragmentation pattern can also provide further structural confirmation.

Chemical Derivatization and Structure Activity Relationship Sar Studies of N 4 Acetylphenyl Nicotinamide Analogues

Modification Strategies Utilizing N-(4-acetylphenyl)nicotinamide as a Key Intermediate

The chemical versatility of this compound is primarily centered around its acetyl group, which provides a convenient handle for introducing diverse chemical moieties. This has been exploited to synthesize a wide range of derivatives, including hydrazones and various heterocyclic systems, expanding the chemical space and biological potential of the original scaffold.

A prominent strategy for derivatizing this compound involves the condensation of its acetyl group's carbonyl with various hydrazine-containing compounds to form a hydrazone linkage (-C=N-NH-). This reaction is typically carried out by refluxing this compound with a selected hydrazide derivative in a solvent like absolute ethanol (B145695), often with a catalytic amount of glacial acetic acid. nih.govmdpi.comsemanticscholar.orgnih.gov This approach has been used to synthesize extensive libraries of compounds for biological screening.

The hydrazone moiety is a significant pharmacophoric element, often acting as a bioisostere for urea (B33335) or amide groups. nih.govresearchgate.net It provides crucial hydrogen bond donor and acceptor atoms that can form essential interactions with biological targets, such as the DFG motif in protein kinases. nih.govnih.gov

Key hydrazide reactants used in the synthesis of these derivatives include:

Nicotinohydrazide and benzohydrazide. nih.gov

N-(4-(hydrazinecarbonyl)phenyl)benzamide. mdpi.comresearchgate.netresearchgate.netsemanticscholar.org

2-chlorobenzohydrazide (B188563) and N-(4-(hydrazinecarbonyl)phenyl)acetamide. nih.gov

Thiosemicarbazide and 2,6-dinitrobenzohydrazide. mdpi.com

2,2,2-Trifluoro-N-(4-(hydrazinecarbonyl)phenyl)acetamide. nih.gov

The synthesis of the parent compound, this compound, is itself a straightforward process, typically involving the reaction of nicotinoyl chloride with p-aminoacetophenone. nih.govnih.govderpharmachemica.comnih.gov

IntermediateReactant HydrazideResulting Hydrazone Derivative
This compoundN-(4-(hydrazinecarbonyl)phenyl)benzamide(E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide mdpi.comresearchgate.netresearchgate.net
This compound2-chlorobenzohydrazideN-(4-(1-(2-(2-chlorobenzoyl)hydrazono)ethyl)phenyl)nicotinamide nih.gov
This compoundN-(4-(hydrazinecarbonyl)phenyl)acetamideN-(4-(1-(2-(4-acetamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide nih.gov
This compoundThiosemicarbazide2-(1-(4-(nicotinamido)phenyl)ethylidene)hydrazine-1-carbothioamide mdpi.com
This compoundNicotinohydrazideN-(4-(1-(2-nicotinoylhydrazono)ethyl)phenyl)nicotinamide nih.gov

The this compound scaffold has also been utilized as a foundational element for constructing more complex heterocyclic ring systems. A notable example is the synthesis of nih.govCurrent time information in Bangalore, IN.-oxazine derivatives. derpharmachemica.comderpharmachemica.com This multi-step process begins with the synthesis of chalcone (B49325) derivatives through a Claisen-Schmidt condensation. Equimolar quantities of this compound and a substituted benzaldehyde (B42025) are reacted in absolute alcohol with a strong base like potassium hydroxide (B78521) (KOH). derpharmachemica.comderpharmachemica.com

The resulting chalcone, which incorporates the this compound structure, is then reacted with urea in the presence of ethanolic sodium hydroxide. This subsequent reaction leads to the formation of a nih.govCurrent time information in Bangalore, IN.-oxazine ring, yielding novel N-[4-(2-Amino-4-phenyl-6H- nih.govCurrent time information in Bangalore, IN.oxazin-6-yl)-phenyl]-nicotinamide derivatives. derpharmachemica.comderpharmachemica.com This strategy effectively embeds the initial scaffold into a larger, pharmacologically relevant heterocyclic system. Other research has demonstrated the synthesis of various five-membered heterocyclic rings, such as pyrazoles, by reacting hydrazine (B178648) derivatives with compounds containing acetyl groups, suggesting further potential pathways for cyclization starting from this compound. acs.org

Systematic Structure-Activity Relationship (SAR) Investigations

Systematic modifications of the this compound scaffold and its derivatives have been crucial for understanding the relationship between chemical structure and biological activity. These SAR studies help in identifying the key molecular features that govern the potency and selectivity of these compounds, guiding the design of more effective analogues.

SAR studies have shown that the biological activity of this compound analogues can be significantly influenced by the nature and position of various substituents. These modifications typically target the terminal hydrophobic region of the molecule, which often originates from the hydrazide portion of the hydrazone derivatives.

For instance, in a series of VEGFR-2 inhibitors derived from this compound, the hydrophobic tail of the molecule was varied to study the electronic and hydrophobic effects on anticancer activity. nih.gov A comparison of two derivatives revealed that the compound with a chlorobenzene (B131634) moiety as the hydrophobic tail exhibited higher activity than one with an N-phenylacetamide moiety. nih.gov Similarly, another analogue bearing a 1,2,3-trimethoxybenzene (B147658) group showed greater potency than its counterpart with a nitrobenzene (B124822) group. nih.gov

In a different study focusing on cholinesterase inhibitors, it was found that adding an additional aromatic ring as a substituent significantly contributed to the binding affinity in the active site of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Specifically, the nicotinamide (B372718) derivative 1-(4′-phenylphenacyl)-3-carbamoylpyridinium bromide was the most potent inhibitor of both enzymes in its series. mdpi.com These findings highlight the critical role that substituents play in modulating the pharmacological profile of the parent compound.

Parent ScaffoldCompound/SubstituentTarget/AssayActivity (IC₅₀)Source
Scaffold II HydrazoneChlorobenzene moietyHCT-116 cells15.40 µM nih.gov
Scaffold II HydrazoneN-phenylacetamide moietyHCT-116 cells20.17 µM nih.gov
Scaffold I Hydrazone1,2,3-trimethoxybenzene moietyHCT-116 cells15.70 µM nih.gov
Scaffold I HydrazoneNitrobenzene moietyHCT-116 cells22.09 µM nih.gov
Nicotinamide Derivative1-(4′-phenylphenacyl)-3-carbamoylpyridinium bromideAcetylcholinesterase (AChE)Kᵢ of 4 µM mdpi.com
Nicotinamide Derivative1-(4′-phenylphenacyl)-3-carbamoylpyridinium bromideButyrylcholinesterase (BChE)Kᵢ of 8 µM mdpi.com

Pharmacophore modeling is essential for identifying the key structural features of a molecule that are necessary for its biological activity. For this compound derivatives, particularly those designed as VEGFR-2 inhibitors, several key pharmacophoric features have been elucidated through molecular docking and SAR studies. nih.govresearchgate.netmdpi.com

These essential features generally include:

A Hinge-Binding Head: A heteroaromatic ring system, which in this case is the nicotinamide (or pyridine) moiety. This part of the molecule is crucial for occupying the ATP binding domain and forming hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as Cys919. nih.govmdpi.com

A Linker/Spacer: A segment, often a phenyl group, that connects the hinge-binding head to the hydrogen-bonding moiety. nih.gov

A Hydrogen-Bonding Moiety: A feature capable of forming hydrogen bonds, such as the hydrazone group in the derivatives. This group interacts with amino acids like Glu885 and Asp1046 in the DFG motif of the target enzyme. nih.gov

Molecular docking studies have confirmed this binding mode. For example, the pyridine (B92270) moiety of (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide was shown to occupy the hinge region of VEGFR-2, while the hydrazone linker interacted with the DFG motif. researchgate.netresearchgate.net The elucidation of this pharmacophore provides a rational basis for the design of new, potentially more potent inhibitors based on the this compound scaffold.

Computational and Theoretical Investigations

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. nih.gov This method is instrumental in identifying potential biological targets and estimating the binding affinity of a compound. For derivatives synthesized from N-(4-acetylphenyl)nicotinamide, molecular docking studies have been crucial in evaluating their potential as inhibitors of key proteins involved in cancer progression, particularly Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govmdpi.comnih.gov

Docking studies performed on various nicotinamide (B372718) derivatives, for which this compound serves as a precursor, reveal common binding patterns within the ATP-binding site of the VEGFR-2 kinase domain. nih.govnih.gov These derivatives are often designed to mimic the binding mode of known VEGFR-2 inhibitors like Sorafenib. nih.govmdpi.com The typical structural features essential for effective binding include a heteroaromatic portion (the nicotinamide head) that occupies the hinge region, a linker, a pharmacophore moiety (like a hydrazone group) that interacts with the DFG motif, and a hydrophobic tail that fits into an allosteric pocket. nih.govmdpi.com

For instance, one study showed a derivative of this compound fitting well into the VEGFR-2 active site with a binding energy of -16.41 kcal/mol. nih.gov Another investigation of a different derivative reported a binding energy score of -20.20 kcal/mol. mdpi.com The analysis of these binding modes is critical for optimizing the chemical structure to enhance potency and selectivity.

Table 1: Molecular Docking Targets for Derivatives of this compound

Derivative Class Protein Target(s) Key Binding Site Reference(s)
Nicotinamide-Hydrazone VEGFR-2 ATP-binding pocket nih.govmdpi.comnih.gov
Nicotinamide-Hydrazone TNF-α Active Pocket nih.gov

A critical outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. For derivatives of this compound targeting VEGFR-2, several crucial interactions have been consistently predicted.

The pyridine (B92270) nitrogen of the nicotinamide core frequently forms a hydrogen bond with the backbone of Cys919 (or Cys917 in some models) in the hinge region of the receptor. nih.govmdpi.commdpi.com The central part of the molecules is often stabilized by hydrophobic interactions with residues such as Leu840 , Val899 , Val916 , and Ala866 . nih.gov Furthermore, the pharmacophore moiety, which is often a hydrazone group added to the this compound scaffold, is vital for forming hydrogen bonds with the key residues Glu885 and Asp1046 of the highly conserved DFG (Asp-Phe-Gly) motif. nih.govmdpi.comnih.govmdpi.com These interactions are essential for anchoring the inhibitor in the active site and are a hallmark of Type II kinase inhibitors. nih.gov

Table 2: Key Amino Acid Residues in VEGFR-2 Interaction with this compound Derivatives

Interacting Region Key Amino Acid Residues Type of Interaction Reference(s)
Hinge Region Cys919 / Cys917 Hydrogen Bond nih.govmdpi.commdpi.com
Gatekeeper Area Leu840, Val899, Val916, Ala866, Cys1045 Hydrophobic nih.gov
DFG Motif Glu885, Asp1046, Glu883, Asp1044 Hydrogen Bond nih.govnih.govmdpi.com

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Dynamics

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed. nih.gov These simulations model the physical movements of atoms and molecules over time, offering a detailed view of the stability of the ligand-protein complex and its conformational flexibility. nih.govmdpi.com Studies on derivatives of this compound have utilized MD simulations to validate docking results and assess the dynamic behavior of the ligand within the target's binding site over periods up to 100 nanoseconds. mdpi.comnih.govresearchgate.net

The stability of the ligand-protein complex is evaluated using several parameters. The Root Mean Square Deviation (RMSD) measures the average deviation of atomic positions from a reference structure over time. In a 100 ns simulation of a complex between VEGFR-2 and a derivative of this compound, the RMSD of the complex remained stable, with an average value of 2.19 Å for the initial 42 ns, indicating minimal conformational changes and a stable binding mode. mdpi.com Another study on a different derivative also reported a stable RMSD at approximately 2.6 Å after an initial equilibration period. mdpi.com

The Root Mean Square Fluctuation (RMSF) is calculated to identify the flexibility of individual amino acid residues. Low fluctuation values in the binding site residues suggest that the ligand binding has stabilized that region of the protein. semanticscholar.org Other parameters like the Radius of Gyration (RoG), which measures the compactness of the complex, and the Solvent Accessible Surface Area (SASA), which indicates changes in the protein's surface exposure to the solvent, have also been used to confirm the stability of these complexes. mdpi.comnih.govmdpi.com

MD simulations allow for the dynamic tracking of crucial interactions, particularly hydrogen bonds, between the ligand and the protein. nih.gov Analysis of the simulation trajectory can reveal the persistence and stability of the hydrogen bonds predicted by docking. For a derivative of this compound complexed with VEGFR-2, the number of hydrogen bonds was monitored over 100 ns, with the complex maintaining up to four stable hydrogen bonds throughout the simulation, confirming a strong and persistent interaction with the active site. nih.gov The stability of these hydrogen bonds, especially with key residues in the hinge region and DFG motif, is a strong indicator of the compound's inhibitory potential. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and optimize the three-dimensional structure of molecules. nih.govnih.gov While extensive quantum chemical studies on this compound itself are not widely published, these methods have been applied to its derivatives to confirm their molecular geometry and understand their chemical reactivity. mdpi.comresearchgate.net

In one study, the molecular structure of a novel anticancer agent synthesized from this compound was optimized using the DFT/B3LYP method with a 6-311G++(d,p) basis set. mdpi.comresearchgate.net Such calculations provide accurate geometries that can be used for subsequent docking and MD simulations. Moreover, these methods can determine frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting a molecule's electronic and optical properties and its propensity to participate in chemical reactions. mdpi.comnih.gov These computational approaches are essential for validating the structures of newly synthesized compounds and providing a deeper understanding of their intrinsic properties before undertaking more resource-intensive experimental studies. rsc.org

Density Functional Theory (DFT) for Molecular Structure Optimization and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry of molecules, which corresponds to the lowest energy conformation. For novel derivatives synthesized from this compound, DFT calculations are a critical first step to understand their three-dimensional structure, stability, and reactivity. semanticscholar.orgresearchgate.net

In several studies, the molecular structures of this compound derivatives were optimized using the DFT/B3LYP method combined with the 6-311G++(d,p) basis set. mdpi.com This approach calculates the electron density of the molecule to determine its ground-state energy and, consequently, its most stable geometry. The optimized structure provides precise information on bond lengths, bond angles, and dihedral angles. These optimized geometries are then used as the starting point for further computational analyses, such as molecular docking and molecular dynamics simulations, to confirm the binding mode of the compound within a protein's active site. mdpi.comresearchgate.net

Furthermore, DFT calculations are used to derive global reactivity descriptors. These parameters, derived from the electronic structure, help to profile the chemical reactivity of the molecule and its potential to act as an effective inhibitor. nih.gov The insights gained from DFT studies, therefore, shed light on both the stability and the electronic characteristics that govern the molecule's interactions. semanticscholar.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry for describing molecular reactivity and electronic properties. nih.gov The two key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can accept them. ossila.comresearchgate.net

The energy of the HOMO (EHOMO) is related to the molecule's electron-donating ability, while the energy of the LUMO (ELUMO) relates to its electron-accepting character. nih.gov The difference between these two energies is the HOMO-LUMO energy gap (Egap), a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netsemanticscholar.org A smaller energy gap suggests that a molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govsemanticscholar.org This high reactivity can be indicative of a compound's potential as a potent inhibitor. nih.gov

For a derivative of this compound, specifically (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide, FMO analysis revealed a HOMO-LUMO energy gap of 4.415 eV. nih.gov This relatively small gap indicates high polarizability and chemical reactivity, which helps to explain the compound's observed inhibitory activity against VEGFR-2. nih.gov

Table 1: Frontier Molecular Orbital Energies for an this compound Derivative nih.gov
OrbitalEnergy (eV)
EHOMOData Not Available
ELUMOData Not Available
Energy Gap (Egap)4.415

Binding Free Energy Calculations (e.g., MM-GBSA, MM-PBSA)

The total binding free energy is decomposed into several components, including van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. researchgate.netfrontiersin.org This decomposition helps to identify the key forces driving the protein-ligand interaction. For various derivatives of this compound, MM-GBSA calculations have been instrumental in confirming their strong binding affinity to VEGFR-2. mdpi.comnih.gov

For instance, one study reported a total binding energy of -38.36 Kcal/mol for a derivative, with the van der Waals interactions being the most significant favorable contributor (-57.11 Kcal/mol), followed by electrostatic interactions (-23.83 Kcal/mol). semanticscholar.org Another related derivative showed a total binding energy of -43.73 kcal/mol, also dominated by van der Waals (-58.85 kcal/mol) and electrostatic (-27.94 kcal/mol) forces. semanticscholar.org A third derivative exhibited a total binding energy of -34.14 Kcal/mol. nih.gov These negative binding free energy values indicate a spontaneous and stable binding of the ligands to the target protein.

Table 2: MM-GBSA Binding Free Energy Components for this compound Derivatives Targeting VEGFR-2
Energy Component (kcal/mol)Derivative 1 semanticscholar.orgDerivative 2 semanticscholar.orgDerivative 3 nih.gov
Van der Waals Energy-57.11-58.85-53.96
Electrostatic Energy-23.83-27.94-24.10
Total Binding Energy-38.36-43.73-34.14

Molecular Mechanisms of Action in Vitro and in Silico Research

Enzyme Inhibition Pathways

N-(4-acetylphenyl)nicotinamide and its analogs have been identified as inhibitors of critical enzymes involved in pathological processes, notably those related to cancer and gastric acid secretion.

A primary area of investigation has been the inhibition of kinase enzymes, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. nih.gov By binding to VEGFR-2, VEGFs trigger a downstream signaling pathway that results in angiogenesis. nih.gov

In silico molecular docking and molecular dynamics (MD) simulations have been instrumental in understanding the binding of nicotinamide-based derivatives to the VEGFR-2 catalytic pocket. nih.govresearchgate.net These studies reveal that the structural design of these inhibitors incorporates specific pharmacophoric features essential for effective binding. nih.govnih.gov Key features often include:

A "hinge-binding" heteroaromatic head, such as a pyridine (B92270) ring, designed to bind to the ATP pocket of the receptor. nih.gov

A "spacer" moiety, like a phenyl carbamoyl (B1232498) group, that connects the binding head to other functional parts of the molecule. nih.gov

A "hydrogen-bonding moiety" that occupies the DFG (Asp-Phe-Gly) motif of the enzyme. nih.gov

A hydrophobic "tail" that orients towards the enzyme's allosteric site. nih.gov

Derivatives of this compound have demonstrated potent inhibitory activity against VEGFR-2 in enzymatic assays. nih.govresearchgate.net For instance, the derivative (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide was designed as an antiproliferative VEGFR-2 inhibitor and showed significant binding affinity in computational models, which was later confirmed by in vitro testing. nih.gov

Derivative of this compoundTarget EnzymeIC₅₀ ValueReference Cell Lines
(E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideVEGFR-251 nMN/A (Enzymatic Assay)
(E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide (Compound 10)VEGFR-20.1174 µMN/A (Enzymatic Assay)

This table presents the half-maximal inhibitory concentration (IC₅₀) values for specific derivatives of this compound against the VEGFR-2 enzyme, as determined by in vitro enzymatic assays. nih.govresearchgate.net

Beyond kinase inhibition, research has explored the role of nicotinamide (B372718) derivatives as inhibitors of other enzyme systems, such as the gastric H+/K+-ATPase. nih.govnih.gov This enzyme, also known as the proton pump, is responsible for the final step in gastric acid secretion in the parietal cells of the stomach. nih.gov

A series of N-Substituted 2-(benzylsulfinyl)nicotinamides have been synthesized and evaluated for their proton pump inhibitory activity. nih.gov The proposed mechanism involves acid-activated conversion of these compounds into their active forms, which then inhibit the H+/K+-ATPase. nih.gov One such derivative, 2-[(2,4-dimethoxybenzyl)sulfinyl]-N-(4-pyridyl)nicotinamide, demonstrated potent in vitro and in vivo inhibitory activities comparable to the well-known proton pump inhibitor, omeprazole. nih.gov

Cellular Pathway Modulation (In Vitro)

The enzymatic inhibition exerted by this compound and related compounds translates into significant effects on complex cellular pathways, including cell survival, inflammation, and microbial pathogenesis.

N-phenyl nicotinamides have been identified as a class of compounds capable of inducing apoptosis (programmed cell death) in cancer cells. nih.gov This activity is often preceded by an arrest of the cell cycle at specific phases. Studies on various nicotinamide analogs have shown that they can halt cell proliferation by causing an accumulation of cells in the G0/G1, S, or G2/M phases of the cell cycle. nih.govresearchgate.netnih.gov For example, certain N-phenyl nicotinamides were found to arrest T47D breast cancer cells in the G2/M phase, which was followed by the induction of apoptosis. nih.gov

A derivative of this compound induced apoptosis in HepG2 cells, which was evidenced by a significant increase in the levels of key apoptotic proteins. researchgate.net This demonstrates a direct link between the compound's structure and its ability to trigger the cell's self-destruction machinery.

CompoundEffect on Cell CycleEffect on Apoptosis MarkersCell Line
N-phenyl nicotinamide analogsG2/M ArrestInduces ApoptosisT47D
(E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideNot specified2.61-fold increase in Caspase-3HepG2
(E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamideNot specified3.66-fold increase in Caspase-9HepG2

This table summarizes the observed effects of this compound derivatives on cell cycle progression and key markers of apoptosis in different cancer cell lines. researchgate.netnih.gov

The core nicotinamide structure is known to possess potent anti-inflammatory properties. nih.govnih.govnih.gov This is achieved through the modulation of pro-inflammatory cytokines, which are signaling molecules that drive inflammatory responses. In vitro studies using human whole blood have demonstrated that nicotinamide can significantly inhibit the production of several key cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in a dose-dependent manner. nih.govnih.gov

At a concentration of 40 mmol/L, nicotinamide reduced the endotoxin-induced responses of both TNF-α and IL-6 by more than 95%. nih.govnih.gov This profound inhibitory effect highlights the potential for nicotinamide-containing compounds to mitigate inflammatory conditions. nih.govnih.gov While this research focuses on the parent molecule, it suggests a plausible mechanism for this compound, which contains the active nicotinamide moiety.

CytokineNicotinamide ConcentrationPercent Inhibition
IL-640 mmol/L>95%
TNF-α40 mmol/L>95%

This table shows the significant dose-dependent inhibition of pro-inflammatory cytokines IL-6 and TNF-α by nicotinamide in an in vitro human whole blood model. nih.govnih.gov

Derivatives of nicotinamide have demonstrated significant antifungal activity, particularly against the pathogenic yeast Candida albicans. frontiersin.orgmdpi.com The mechanism of this activity appears to involve the disruption of the fungal cell wall, a structure that is essential for the pathogen's survival and is absent in human cells. mdpi.comnih.gov

Electron microscopy of C. albicans cells treated with a potent nicotinamide derivative revealed severe structural damage to the cell wall. mdpi.com Observed effects included broken cell wall edges and a noticeable increase in the distance between the cell wall and the cell membrane, which was filled with cytosolic fluid. mdpi.com This indicates a weakening of the cell wall's protective function. mdpi.com This mechanism is similar to that of known cell wall-targeting antifungal agents like caspofungin. frontiersin.org Furthermore, these compounds have been shown to inhibit the formation of biofilms, which are structured communities of microbial cells that are notoriously resistant to antimicrobial agents. frontiersin.orgmdpi.com

Based on a thorough review of the available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that strictly adheres to the requested outline. The specified topics—including its specific epigenetic mechanisms, Protein-Ligand Interaction Profiler (PLIP) analysis, effects on vasculogenic mimicry, and differential in vitro activity—are not covered in publicly accessible research for this particular compound.

The majority of existing research focuses on the parent compound, nicotinamide, and its role in various biological processes. For instance, studies detail nicotinamide's function as an epigenetic regulator through its influence on Nicotinamide N-methyltransferase (NNMT), which alters cellular methylation patterns. nih.govembopress.orgamegroups.org Similarly, the disruption of vasculogenic mimicry has been documented for nicotinamide, which downregulates key genes like VE-cadherin in melanoma cell lines. nih.govnih.govplos.org

However, this body of research does not extend to the specific derivative, this compound. Searches for this compound, including under alternative names such as BAXIN-1, did not yield any studies containing PLIP analyses, investigations into its effect on vasculogenic mimicry, or detailed reports on its epigenetic influence or selective in vitro activity as required by the outline.

While computational tools like PLIP are used to analyze nicotinamide derivatives researchgate.net, no such analysis is available for this compound.

Therefore, due to the absence of specific data for this compound in the requested areas, generating a scientifically accurate and thorough article that adheres to the provided structure is not feasible at this time.

Advanced Structural Analysis for Ligand Target Complexes

Crystallographic Studies of Target Proteins with Derived Ligands (where structural insights are gained from co-crystallization)

No crystallographic data for N-(4-acetylphenyl)nicotinamide complexed with a target protein could be located.

Advanced Spectroscopic Methods for Investigating Ligand-Target Interactions

No studies employing advanced spectroscopic methods to investigate the interactions between this compound and a target protein were found.

Future Research Directions and Translational Potential in Academic Contexts for N 4 Acetylphenyl Nicotinamide

The academic exploration of N-(4-acetylphenyl)nicotinamide and its chemical relatives is paving the way for significant advancements in pharmacology and chemical biology. While the parent compound provides a foundational structure, its true potential lies in future modifications and applications. Research is increasingly focused on developing analogues with superior biological activity, identifying new cellular targets, and utilizing these molecules as sophisticated tools to probe biological processes.

Q & A

Q. Critical Conditions :

  • Catalyst : Glacial acetic acid enhances reaction efficiency.
  • Solvent : Ethanol is commonly used for reflux.
  • Temperature : Controlled heating (80–100°C) prevents decomposition.

Basic: What analytical methods are recommended to confirm the purity and structural integrity of this compound?

Q. Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic protons and carbonyl groups.
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for biological assays).
  • Mass Spectrometry (MS) : Confirm molecular weight (theoretical m/z: 240.26 g/mol).
  • Melting Point Analysis : Compare with literature values (if available).

Note : Cross-validate results with synthetic intermediates (e.g., p-aminoacetophenone) to rule out impurities .

Advanced: How does this compound interact with biological targets like VEGFR-2, and what experimental models validate its activity?

Q. Answer :

  • Target Mechanism : The compound inhibits vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values using recombinant VEGFR-2 kinase assays.
    • Cell Viability : Test against cancer cell lines (e.g., HepG2, MCF-7) via MTT/WST-1 assays.
  • In Silico Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to VEGFR-2’s ATP-binding domain .

Key Finding : Derivatives of This compound show IC₅₀ values in the low micromolar range, suggesting competitive inhibition .

Advanced: What structural modifications can improve the pharmacokinetic profile of this compound?

Q. Answer :

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, carboxyl) to the phenyl ring.
  • Metabolic Stability : Replace the acetyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation.
  • Bioavailability : Synthesize prodrugs (e.g., ester derivatives) for improved absorption.

Example : A related compound, (E)-N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)prop-2-enamide, demonstrates enhanced solubility via furan ring incorporation .

Advanced: How can researchers resolve contradictory bioactivity data across different studies involving this compound?

Q. Answer :

  • Purity Verification : Re-analyze compound batches via HPLC and NMR to exclude impurities (e.g., unreacted p-aminoacetophenone).
  • Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability.
  • Orthogonal Validation : Use multiple assays (e.g., enzymatic vs. cellular) to confirm target engagement.

Case Study : Inconsistent VEGFR-2 inhibition data were resolved by optimizing ATP concentrations in kinase assays .

Advanced: What computational strategies are employed to predict the binding mode of this compound with its targets?

Q. Answer :

  • Molecular Docking : Simulate ligand-receptor interactions using software like Schrödinger Suite or GROMACS.
  • Molecular Dynamics (MD) : Assess binding stability over time (e.g., 100-ns simulations).
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with VEGFR-2’s Lys868).

Example : Docking studies for analogs of This compound revealed a conserved binding pose in VEGFR-2’s hydrophobic pocket .

Advanced: How does the crystal structure of related compounds inform the design of this compound derivatives?

Q. Answer :

  • Structural Analogs : For instance, the crystal structure of N-(4-acetylphenyl)-2-cyano-3-hydroxyprop-2-enamide (PDB: 7FTR) highlights key hydrogen bonds and π-π stacking interactions with enzymatic targets .
  • Design Insights :
    • Acetyl group orientation affects steric hindrance.
    • Substituents at the para position modulate binding affinity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.